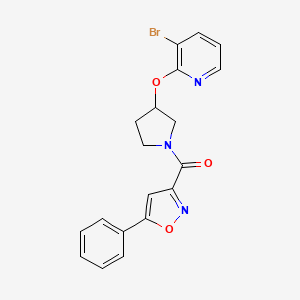

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone

CAS No.: 1904230-94-9

Cat. No.: VC6904482

Molecular Formula: C19H16BrN3O3

Molecular Weight: 414.259

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1904230-94-9 |

|---|---|

| Molecular Formula | C19H16BrN3O3 |

| Molecular Weight | 414.259 |

| IUPAC Name | [3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

| Standard InChI | InChI=1S/C19H16BrN3O3/c20-15-7-4-9-21-18(15)25-14-8-10-23(12-14)19(24)16-11-17(26-22-16)13-5-2-1-3-6-13/h1-7,9,11,14H,8,10,12H2 |

| Standard InChI Key | NSRPERAKLQCSMF-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone integrates three distinct moieties: a 3-bromopyridine ring, a pyrrolidine scaffold, and a 5-phenylisoxazole group. These components are linked via ether and methanone bridges, creating a conformationally rigid framework.

Structural Features

-

Bromopyridine Subunit: The 3-bromopyridine group contributes electrophilic reactivity due to the electron-withdrawing bromine atom at the 3-position. This moiety is commonly employed in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl systems .

-

Pyrrolidine-Oxy Linkage: The pyrrolidine ring, connected via an oxygen atom to the pyridine, introduces stereochemical complexity. Pyrrolidine’s saturated five-membered ring enhances solubility compared to aromatic systems, as noted in related compounds like (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone .

-

Isoxazole-Phenyl Group: The 5-phenylisoxazole fragment is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding. Isoxazoles frequently appear in antimicrobial and anti-inflammatory agents .

Physicochemical Properties

Predicted properties, derived from computational tools and analog data, include:

The bromine atom and methanone group likely enhance lipophilicity, favoring membrane permeability, while the isoxazole and pyrrolidine moieties improve aqueous solubility .

Synthetic Pathways and Optimization

Although no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests plausible strategies based on fragment coupling.

Key Synthetic Steps

-

Formation of the Pyrrolidine-Oxy Intermediate:

-

Methanone Bridge Installation:

Challenges and Solutions

-

Steric Hindrance: The bulky isoxazole and pyrrolidine groups may impede coupling efficiency. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) could mitigate this issue .

-

Purification: Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to separate the product from unreacted starting materials .

Applications in Drug Discovery

The integration of bromopyridine and isoxazole pharmacophores positions this compound as a versatile scaffold for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume